molecular formula C24H19ClFNO4 B4303456 METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE

Cat. No.: B4303456
M. Wt: 439.9 g/mol
InChI Key: AUDKSZMCXFYEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by its complex molecular structure, which includes a benzoate ester, a chlorophenoxy group, a fluorobenzyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a β-lactam intermediate.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using a chlorophenol derivative and a suitable leaving group.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-(4-chlorophenoxy)benzoate: Lacks the azetidinone and fluorobenzyl groups, resulting in different chemical properties and biological activities.

    Methyl 2-(4-chlorophenoxy)propanoate: Contains a propanoate ester instead of a benzoate ester, leading to variations in reactivity and applications.

    Methyl 2-(4-bromophenoxy)propanoate:

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenoxy)-1-[(4-fluorophenyl)methyl]-4-oxoazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c1-30-24(29)17-6-4-16(5-7-17)21-22(31-20-12-8-18(25)9-13-20)23(28)27(21)14-15-2-10-19(26)11-3-15/h2-13,21-22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKSZMCXFYEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-OXO-2-AZETANYL]BENZOATE

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